molecular formula C13H10O3 B6316407 4-(3,4-Methylenedioxyphenyl)phenol CAS No. 220616-14-8

4-(3,4-Methylenedioxyphenyl)phenol

Cat. No.: B6316407
CAS No.: 220616-14-8
M. Wt: 214.22 g/mol
InChI Key: QLVMACQTRLGWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Methylenedioxyphenyl)phenol is an organic compound characterized by a phenol group substituted with a 3,4-methylenedioxyphenyl moiety. The methylenedioxy group forms a benzodioxole ring—a fused bicyclic structure with two oxygen atoms at the 3 and 4 positions of the phenyl ring. This structural feature enhances rigidity and electronic effects, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVMACQTRLGWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3,4-Methylenedioxyphenyl)phenol involves the use of 3,4-methylenedioxyacetophenone as a starting material. The process includes the oxidation of 3,4-methylenedioxyacetophenone using hydrogen peroxide in a toluene and formic acid solution. The resulting product is then hydrolyzed, neutralized, and rectified to obtain this compound . This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Methylenedioxyphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The phenolic group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

4-(3,4-Methylenedioxyphenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenyl)phenol primarily involves its antioxidant properties. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells . It also chelates metal ions, further enhancing its antioxidant effects. Additionally, it modulates cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₃H₁₀O₃
  • Molecular Weight : ~214.22 g/mol
  • Physical State : Typically a crystalline solid.
  • Solubility: Likely soluble in organic solvents (e.g., methanol, chloroform) due to aromatic and nonpolar groups, but less so in water.

Potential applications include pharmaceuticals (e.g., antioxidant or enzyme-inhibiting agents) and material science due to its planar, conjugated structure.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(3,4-Methylenedioxyphenyl)phenol with structurally related phenolic compounds:

Compound Name Molecular Formula Substituents Key Features Biological Activity
This compound C₁₃H₁₀O₃ Phenol + 3,4-methylenedioxyphenyl Rigid benzodioxole ring; enhanced lipophilicity and π-π stacking ability Antioxidant, potential enzyme modulation
3,4-Dimethoxyphenol C₈H₁₀O₃ Phenol + 3,4-dimethoxy Two methoxy groups increase solubility but reduce rigidity Moderate antimicrobial activity
4-Hydroxybenzoic acid C₇H₆O₃ Phenol + carboxylic acid at para High polarity due to -COOH; widely used as a preservative Preservative, weak bioactivity
4-(2-(4-Methoxyphenyl)ethynyl)phenol C₁₅H₁₂O₂ Phenol + ethynyl-linked 4-methoxyphenyl Ethynyl spacer enhances conjugation; methoxy group modifies electronic effects Cancer research (apoptosis induction)
3,4-Dimethylphenol C₈H₁₀O Phenol + 3,4-dimethyl Hydrophobic methyl groups reduce solubility; simpler structure Industrial intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.